2,3-DI-O-Methyl-D-glucopyranose

Catalog No.
S1503645
CAS No.
1133-45-5
M.F
C8H16O6
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-DI-O-Methyl-D-glucopyranose

CAS Number

1133-45-5

Product Name

2,3-DI-O-Methyl-D-glucopyranose

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4-dimethoxyoxane-2,5-diol

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C8H16O6/c1-12-6-5(10)4(3-9)14-8(11)7(6)13-2/h4-11H,3H2,1-2H3/t4-,5-,6+,7-,8?/m1/s1

InChI Key

SQYIWHJCOMWKNU-KEWYIRBNSA-N

SMILES

COC1C(C(OC(C1OC)O)CO)O

Canonical SMILES

COC1C(C(OC(C1OC)O)CO)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H](OC([C@@H]1OC)O)CO)O

2,3-Di-O-methyl-D-glucopyranose (CAS 1133-45-5) is a highly specialized, partially methylated monosaccharide derivative fundamentally utilized as an analytical reference standard and a regioselective building block in carbohydrate chemistry [1]. Structurally, the stable methylation at the C2 and C3 positions leaves the C1, C4, and C6 positions available (prior to ring opening), making it the definitive chemical marker for (1→4,6)-linked D-glucopyranosyl branch points during the methylation analysis of complex polysaccharides [2]. In procurement contexts, this compound is prioritized not as a bulk reagent, but as a high-purity reference material essential for calibrating gas chromatography-mass spectrometry (GC-MS) workflows, or as a regioselective precursor for synthesizing custom branched oligosaccharides without the need for exhaustive protection-deprotection steps [3].

Research Fit

Workflow
Transporter probe and carbohydrate building block
Key selection
Pre‑protected 4,6‑diol scaffold with defined C‑2 substitution
Compatibility
Aqueous‑phase reactions without co‑solvents

Substituting 2,3-di-O-methyl-D-glucopyranose with other partially methylated analogs (such as 2,4-di-O-methyl-D-glucose or 2,6-di-O-methyl-D-glucose) fundamentally compromises both analytical accuracy and synthetic viability [1]. In structural analysis, different regioisomers yield alditol acetates with distinct GC-MS retention times and electron-impact mass fragmentation patterns; replacing the 2,3-isomer with a 2,6-isomer would cause a laboratory to misidentify a (1→4,6)-branch point as a (1→3,4)-branch point, completely invalidating the structural model of the target polysaccharide [2]. Furthermore, in synthetic applications, the exact placement of the free hydroxyl groups at C4 and C6 is strictly required to build specific branched architectures; using an isomer with a blocked C6 position prevents the formation of the critical (1→6) glycosidic bond, rendering generic substitutes chemically useless for these precise workflows [3].

Substitution Risk

Transporter affinity
2,3‑di‑O‑methyl pattern retains moderate steric tolerance at C‑2 for GLUT studies
3‑O‑methyl or tetra‑O‑methyl analogues show sharply different Ki and may invalidate competitive‑inhibition models
Solubility behaviour
Freely water‑soluble; compatible with enzyme and cell‑based aqueous protocols
Fully methylated glucoses are poorly water‑soluble and require organic co‑solvents that can denature biomolecules
Synthetic utility
Free 4,6‑diol allows direct acylation/glycosylation without extra protection steps
Regioisomeric di‑O‑methyl or free‑OH analogues introduce competing reactivity and lower overall yield

Stoichiometric Validation of Polysaccharide Branching

In the structural elucidation of highly branched glucans such as amylopectin, the quantification of 2,3-di-O-methyl-D-glucose serves as the primary metric for branching density. Hydrolysis of permethylated amylopectin yields approximately 5% of 2,3-di-O-methyl-D-glucose, which stoichiometrically matches the ~5% yield of the terminal marker 2,3,4,6-tetra-O-methyl-D-glucose . In contrast, linear segments yield 2,3,6-tri-O-methyl-D-glucose. This 1:1 molar equivalence between the 2,3-di-O-methyl derivative and the tetra-O-methyl derivative is the mathematical basis for calculating the average chain length (approx. 20 glucose units per chain) [1]. Procuring this exact standard ensures accurate calibration for these critical stoichiometric calculations.

Evidence DimensionMolar yield in permethylated amylopectin hydrolysis
Target Compound Data~5% yield (2,3-di-O-methyl-D-glucose, indicating branch points)
Comparator Or Baseline~5% yield (2,3,4,6-tetra-O-methyl-D-glucose, indicating terminal ends)
Quantified Difference1:1 stoichiometric equivalence confirming (1→4,6) branching architecture
ConditionsComplete methylation followed by acid hydrolysis of amylopectin

Buyers in industrial starch or food science sectors must use this specific compound to calibrate GC-MS instruments for accurate determination of polymer branching ratios.

Transporter affinity
Head-to-head
2,3‑di‑O‑Me‑Glc Ki = 42.1 mM vs 3‑O‑Me‑Glc Ki = 5.14 mM (8.2‑fold higher)
Defines steric constraints at C‑2 for GLUT‑family transporter studies
Rat adipocyte assay; Ki derived from Dixon plot analysis

Chromatographic Resolution in Linkage Profiling

When analyzing complex bacterial exopolysaccharides, GC-MS profiling of alditol acetates requires baseline resolution between different linkage markers. 2,3-di-O-methyl-D-glucose (representing 1,4,6-linkages) is chromatographically resolved from 2,3,6-tri-O-methyl-D-glucose (representing 1,4-linkages), allowing for precise molar ratio quantification (e.g., 0.08 to 2.14 respectively in specific EPS strains) [1]. Using an incorrect standard, such as 2,4-di-O-methyl-D-glucose, would shift the retention time and alter the diagnostic mass fragments, leading to false linkage assignments [2].

Evidence DimensionChromatographic resolution and molar ratio quantification
Target Compound DataDistinct retention time for 2,3-di-O-methyl-D-glucose (0.08 molar ratio in EPS)
Comparator Or Baseline2,3,6-tri-O-methyl-D-glucose (2.14 molar ratio in EPS)
Quantified DifferenceClear baseline separation enabling precise quantification of minor branch points vs major backbone linkages
ConditionsGC-MS analysis of alditol acetates on a BD5 capillary column

Procuring the exact 2,3-di-O-methyl standard is mandatory for analytical labs to positively identify and quantify 1,4,6-branching in novel polysaccharides.

Aqueous solubility
Data to verify
Calculated 908 g/L at 25 °C (freely soluble)
Supports aqueous‑phase protocols without co‑solvents; confirm experimentally for critical concentration work
ACD/Labs prediction; tetra‑O‑methyl analogue is poorly water‑soluble

Regioselective Precursor Suitability for Oligosaccharide Synthesis

In the bottom-up synthesis of branched glycans, 2,3-di-O-methyl-D-glucopyranose provides a highly specific diol system where only the C4 and C6 hydroxyls are available for glycosylation. Compared to using unprotected D-glucose, which yields a complex mixture of up to 4 different primary regioisomers requiring extensive chromatographic separation, the use of the 2,3-di-O-methyl building block restricts reactivity entirely to the 4- and 6-positions [1]. This reduces the number of required synthetic steps (protection/deprotection) significantly when targeting (1→4) or (1→6) linked synthetic analogs [2].

Evidence DimensionRegioselectivity in glycosylation
Target Compound Data100% restriction to C4 and C6 positions
Comparator Or BaselineUnprotected D-glucose (reacts at C2, C3, C4, C6)
Quantified DifferenceElimination of C2/C3 side products, reducing protection/deprotection steps
ConditionsControlled glycosylation in synthetic carbohydrate chemistry

For synthetic chemists, procuring this pre-methylated building block drastically streamlines the synthesis of specifically branched oligosaccharides, saving significant time and reagent costs.

Regioselective derivatisation
Class-level
Typical glycosylation yields ~70–88% at 4,6‑diol; step‑count reduced by 1–2 vs. unprotected analogues
Efficient pre‑protected scaffold for oligosaccharide assembly
Based on methyl 4,6‑O‑benzylidene‑2,3‑di‑O‑methyl glucopyranoside model studies

Structural Elucidation of Microbial Exopolysaccharides

Because 2,3-di-O-methyl-D-glucose is the definitive marker for (1→4,6)-linked branch points, it is indispensable for laboratories characterizing novel bacterial gums and exopolysaccharides. It serves as the primary GC-MS reference standard to confirm the branching architecture that dictates the rheological properties of these biopolymers [1].

Quality Control of Industrial Starches and Indigestible Dextrins

In the food and materials science sectors, the degree of branching in modified starches directly impacts digestibility and physical properties. By quantifying the yield of 2,3-di-O-methyl-D-glucose during methylation analysis, QA/QC labs can accurately calculate the average chain length and branching density of commercial amylopectin and heat-treated dextrins [2].

Custom Synthesis of Branched Glycan Standards

For synthetic carbohydrate chemists, this compound acts as a premium building block. Its pre-protected C2 and C3 positions allow for direct, regioselective glycosylation at the C4 and C6 positions, streamlining the synthesis of complex, branched oligosaccharide reference materials without the need for exhaustive, multi-step protection strategies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GLUT transporter steric probing
Defined C‑2 substitution with reported Ki shift
Competitive‑inhibition kinetics in the target transporter model
Aqueous glycoconjugate synthesis
High calculated water solubility; no co‑solvent required
Enzyme activity and substrate solubility under aqueous reaction conditions
Complex oligosaccharide assembly
Free 4,6‑diol for one‑step regiospecific functionalisation
Glycosylation yield and protecting‑group economy in multi‑step routes
Methylation‑analysis reference standard
Characteristic GC‑MS signature from 4,6‑linked branch points
Retention index and fragmentation match against polysaccharide hydrolysates

XLogP3

-1.5

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